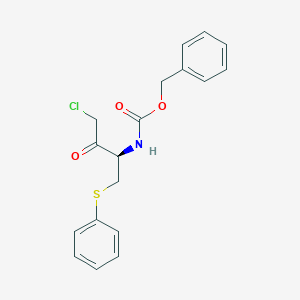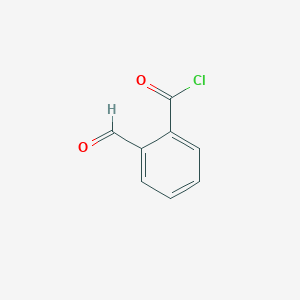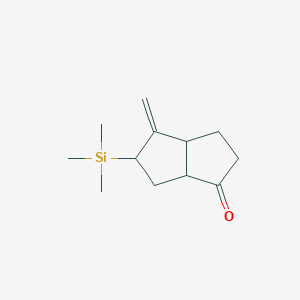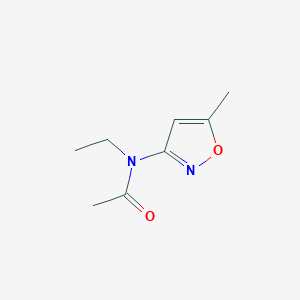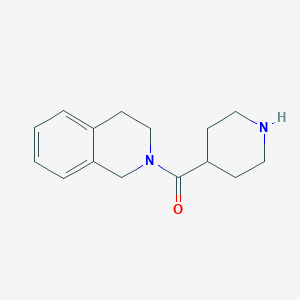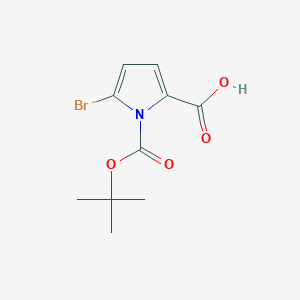
Methyl-4-Amino-1H-Indol-6-carboxylat
Übersicht
Beschreibung
Methyl 4-amino-1H-indole-6-carboxylate (MAIC) is a small molecule that has been studied extensively for its potential applications in a wide range of scientific research. MAIC is a highly versatile compound that has been used in both biochemical and physiological studies. MAIC has been found to have various beneficial effects and can be used in various laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Indolderivate, einschließlich „Methyl-4-Amino-1H-Indol-6-carboxylat“, haben sich als antiviral erwiesen . Zum Beispiel wurden 6-Amino-4-substituierte Alkyl-1H-Indol-2-substituierte Carboxylat-Derivate hergestellt und als antivirale Mittel berichtet .
Entzündungshemmende Eigenschaften
Es wurde berichtet, dass Indolderivate entzündungshemmende Wirkungen zeigen . Dies deutet darauf hin, dass „this compound“ möglicherweise zur Behandlung von Entzündungen eingesetzt werden könnte.
Antikrebs-Eigenschaften
Indolderivate wurden als Antikrebsmittel gefunden . Dies deutet darauf hin, dass „this compound“ möglicherweise zur Krebsbehandlung eingesetzt werden könnte.
Antioxidative Eigenschaften
Es wurde berichtet, dass Indolderivate antioxidative Wirkungen zeigen . Dies deutet darauf hin, dass „this compound“ möglicherweise als Antioxidans eingesetzt werden könnte.
Antibakterielle Eigenschaften
Indolderivate wurden als antimikrobiell gefunden . Dies deutet darauf hin, dass „this compound“ möglicherweise zur Behandlung von mikrobiellen Infektionen eingesetzt werden könnte.
Hemmer von Botulinum-Neurotoxin
“this compound“ wurde als Reaktant für die Herstellung von Botulinum-Neurotoxin-Hemmern verwendet .
ITK-Hemmer
“this compound“ wurde als Reaktant für die Herstellung von Interleukin-2-induzierbaren T-Zell-Kinase-(ITK)-Hemmern verwendet .
CB2-Cannabinoid-Rezeptor-Liganden
“this compound“ wurde als Reaktant für die Herstellung von CB2-Cannabinoid-Rezeptor-Liganden verwendet .
Safety and Hazards
While specific safety and hazard information for “methyl 4-amino-1H-indole-6-carboxylate” is not available, general safety measures for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, and avoiding ingestion and inhalation .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Methyl 4-amino-1H-indole-6-carboxylate, also known as Methyl 4-amino-6-indolecarboxylate, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that Methyl 4-amino-1H-indole-6-carboxylate may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives have been reported to have diverse biological activities , suggesting that they may affect multiple biochemical pathways. For example, some indole derivatives have been reported to show inhibitory activity against influenza A .
Result of Action
Given the diverse biological activities of indole derivatives , it is likely that this compound could have a broad range of effects at the molecular and cellular levels.
Eigenschaften
IUPAC Name |
methyl 4-amino-1H-indole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-10(13)6-4-8(11)7-2-3-12-9(7)5-6/h2-5,12H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZJHJRWIVNSIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C2C=CNC2=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90557891 | |
| Record name | Methyl 4-amino-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121561-15-7 | |
| Record name | Methyl 4-amino-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
silyl](/img/structure/B55129.png)
